(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone
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Overview
Description
(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an imidazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling with the nitrophenyl group under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and indole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole and indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazole and indole rings can engage in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- (2-Nitrophenyl)[2-(5-methyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone
- (2-Nitrophenyl)[2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone
Uniqueness: The presence of the propyl group in (2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its methyl and ethyl analogs, which may exhibit different chemical and biological behaviors.
Properties
CAS No. |
656257-19-1 |
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Molecular Formula |
C21H20N4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2-nitrophenyl)-[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydroindol-1-yl]methanone |
InChI |
InChI=1S/C21H20N4O3/c1-2-7-15-13-22-20(23-15)19-12-14-8-3-5-10-17(14)24(19)21(26)16-9-4-6-11-18(16)25(27)28/h3-6,8-11,13,19H,2,7,12H2,1H3,(H,22,23) |
InChI Key |
OBVQLQNNURKQES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N1)C2CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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